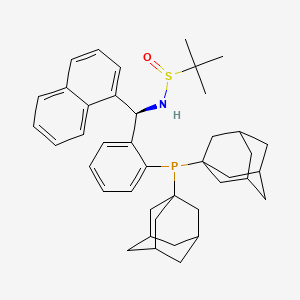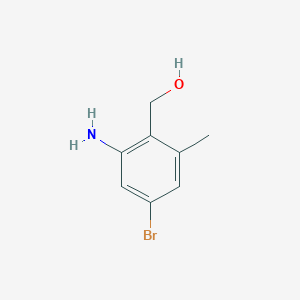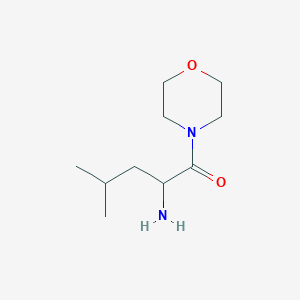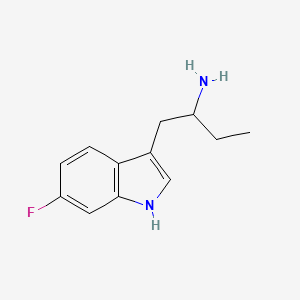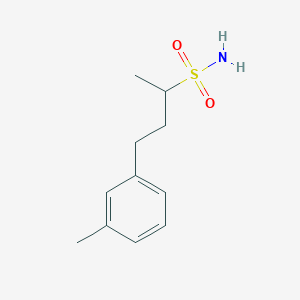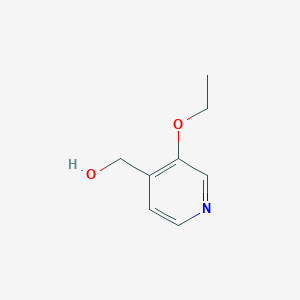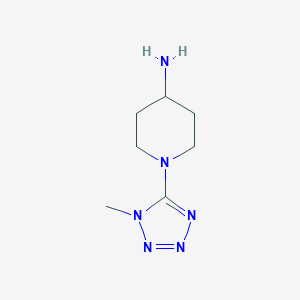
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a tetrazole ring attached to a piperidine moiety, making it a unique structure with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine structure. One common method includes the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another approach involves the use of diazotizing reagents like FSO2N3 to transform amidines and guanidines into tetrazole derivatives under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine moiety, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or piperidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition or activation of enzymatic activity, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the piperidine moiety.
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: Similar tetrazole structure with a different substituent.
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness: this compound is unique due to its combination of the tetrazole ring and piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H14N6 |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-(1-methyltetrazol-5-yl)piperidin-4-amine |
InChI |
InChI=1S/C7H14N6/c1-12-7(9-10-11-12)13-4-2-6(8)3-5-13/h6H,2-5,8H2,1H3 |
InChI Key |
DKDYYZLEFADZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



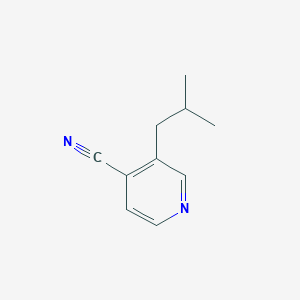

![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
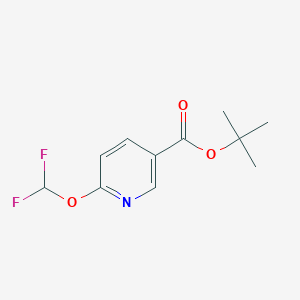
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
